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Introduction

Fostamatinib disodium hexahydrate, an orally administered prodrug, is a first-in-class spleen
tyrosine kinase (Syk) inhibitor. It is indicated for the treatment of chronic immune
thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous
treatment. Following oral administration, fostamatinib is rapidly and completely converted in the
gut to its active metabolite, R406, which is responsible for the therapeutic effect. This technical
guide provides a comprehensive overview of the pharmacokinetics of fostamatinib and its
active metabolite R406, detailing its absorption, distribution, metabolism, and excretion
(ADME), as well as the experimental methodologies used in its characterization.

Fostamatinib disodium hexahydrate is a phosphate prodrug with the chemical name disodium
(6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-ylJamino]-2,2-dimethyl-3-oxo-pyrido[3,2-b]
oxazin-4-yl)methyl phosphate hexahydrate. It is a white to off-white powder, slightly soluble in

water.

Mechanism of Action: Syk Inhibition

The therapeutic effect of fostamatinib is mediated by its active metabolite, R406, which is a
potent inhibitor of spleen tyrosine kinase (Syk). Syk is a key component of the signaling
cascade downstream of various immune receptors, including Fc receptors (FCR) and B-cell
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receptors (BCR).[1] In conditions like ITP, autoantibodies bind to platelets, leading to their
destruction by macrophages via FcyR-mediated phagocytosis. R406 blocks this process by
inhibiting Syk-dependent signaling within the macrophages.[2] Furthermore, by inhibiting BCR
signaling, R406 may also modulate B-cell activation and autoantibody production.[1]
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Figure 1: Simplified Syk signaling pathway in macrophages and the inhibitory action of R406.
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Pharmacokinetics of Fostamatinib and R406

The pharmacokinetic profile of fostamatinib is characterized by its rapid and extensive
conversion to the active metabolite R406. Consequently, pharmacokinetic assessments
primarily focus on the systemic exposure of R406.

Absorption

Following oral administration, fostamatinib disodium hexahydrate is rapidly and almost
completely hydrolyzed by alkaline phosphatases in the intestine to its active metabolite, R406.
[3] Negligible concentrations of the parent drug, fostamatinib, are detected in the plasma.[3]
The absolute bioavailability of R406 following oral administration of fostamatinib is
approximately 55%.[3]

Peak plasma concentrations (Cmax) of R406 are typically reached within 1 to 2 hours post-
dose.[3] The exposure to R406 increases in a dose-proportional manner for fostamatinib doses
up to 250 mg.[3]

Table 1: Pharmacokinetic Parameters of R406 after Single Oral Doses of Fostamatinib in

Healthy Subjects
Fostamatinib Dose = Cmax (ng/mL) Tmax (h) AUC (ng-h/mL)
80 mg 605 1.39 7510
150 mg 840 15 9800
250 mg 1200 15 14500
400 mg 1250 2.0 15000

Data compiled from multiple sources. Values are approximate means.

Effect of Food: The administration of fostamatinib with a high-fat meal results in a minor, not
clinically relevant, effect on the overall exposure (AUC) of R406.[4] However, the rate of
absorption is slowed, leading to a lower Cmax and a delayed Tmax.[4]

Distribution
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R406 is highly bound to human plasma proteins, with a binding of approximately 98.3%.[3] The
mean volume of distribution of R406 at steady state is estimated to be around 256 L.

Metabolism

The active metabolite R406 is primarily metabolized in the liver by cytochrome P450 (CYP)
3A4-mediated oxidation and UDP glucuronosyltransferase (UGT) 1A9-mediated
glucuronidation.[3][5] The major metabolite identified is the O-desmethyl R406.[5]

Excretion

The elimination of R406 and its metabolites occurs predominantly through the feces. Following
a single oral dose of radiolabeled fostamatinib, approximately 80% of the radioactivity is
recovered in the feces, with about 19.3% recovered in the urine, primarily as the N-glucuronide
metabolite of R406.[3] The mean terminal half-life of R406 is approximately 15 hours.

Experimental Protocols

The characterization of fostamatinib’'s pharmacokinetics has been supported by a series of in
vitro and in vivo studies. Below are detailed methodologies for key experiments.

Quantification of R406 in Plasma by UPLC-MS/MS

Objective: To determine the concentration of R406 in plasma samples for pharmacokinetic
analysis.

Methodology:

o Sample Preparation (Liquid-Liquid Extraction):

[¢]

To 100 pL of plasma sample, add an internal standard (e.g., ibrutinib).

[¢]

Add 50 pL of acetonitrile and vortex for 30 seconds.

[e]

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

o

Centrifuge the samples at 4500 x g for 10 minutes at 8°C.
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o Transfer the upper organic layer to a new tube and evaporate to dryness under a vacuum
concentrator at 40°C.

o Reconstitute the residue in 100 pL of the mobile phase.

o Chromatographic Conditions (UPLC):

[e]

Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 pum).

o

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).

Flow Rate: 0.3 mL/min.

[¢]

o

Injection Volume: 3 pL.

e Mass Spectrometric Conditions (MS/MS):
o lonization Mode: Electrospray lonization (ESI) in positive mode.
o Detection Mode: Multiple Reaction Monitoring (MRM).

o lon Transitions: Monitor specific precursor-to-product ion transitions for R406 and the
internal standard.

In Vitro Metabolism using Human Liver Microsomes

Objective: To investigate the metabolic stability of R406 and identify the enzymes involved in its
metabolism.

Methodology:

 Incubation Mixture:
o Human liver microsomes (e.g., 0.5 mg/mL protein).
o R406 (e.g., 1 uM).

o NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
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o For glucuronidation assessment, alamethicin-activated microsomes are used with UDPGA
as a cofactor.

 Incubation Procedure:
o Pre-incubate the microsomes and R406 at 37°C for a short period.
o Initiate the reaction by adding the NADPH-regenerating system.
o Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
o Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
e Analysis:
o Centrifuge the samples to precipitate proteins.

o Analyze the supernatant for the disappearance of R406 and the formation of metabolites
using LC-MS/MS.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of fostamatinib and R406 and to determine if
they are substrates of efflux transporters like P-glycoprotein (P-gp).

Methodology:
e Cell Culture:

o Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to
form a differentiated and polarized monolayer.

o Verify the integrity of the monolayer by measuring the transepithelial electrical resistance
(TEER).

o Transport Experiment:

o Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with
HEPES, pH 7.4).
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o Add the test compound (fostamatinib or R406) to either the apical (A) or basolateral (B)
compartment (donor).

o Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90,
120 minutes).

o To assess P-gp involvement, conduct the experiment in the presence and absence of a P-
gp inhibitor (e.g., verapamil).

e Analysis:

o Quantify the concentration of the test compound in the collected samples using LC-
MS/MS.

o Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

o The efflux ratio (Papp B-A/ Papp A-B) is calculated to determine if the compound is a
substrate for active efflux. An efflux ratio greater than 2 is often indicative of active
transport.
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Figure 2: Generalized workflow for a Phase | clinical pharmacokinetic study.
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Drug-Drug Interactions

Given that R406 is a substrate of CYP3AA4, there is a potential for drug-drug interactions with
strong inhibitors or inducers of this enzyme.

o CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can
significantly increase the plasma concentration of R406, potentially increasing the risk of
adverse events.[5]

e CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g.,
rifampin) can decrease the plasma concentration of R406, potentially reducing its efficacy.

Fostamatinib and R406 have also been shown to interact with drug transporters. R406 is a
substrate of P-gp.[3] Both fostamatinib and R406 are inhibitors of the breast cancer resistance
protein (BCRP).[3] Therefore, caution is advised when co-administering fostamatinib with
substrates of these transporters, such as certain statins.

Special Populations

e Renal Impairment: The pharmacokinetics of R406 are not significantly altered in patients with
mild to severe renal impairment.[3]

e Hepatic Impairment: Similarly, mild to severe hepatic impairment does not have a clinically
significant effect on the pharmacokinetics of R406.[3]

Conclusion

Fostamatinib disodium hexahydrate is a prodrug that is rapidly and extensively converted to its
active metabolite, R406. The pharmacokinetic profile of R406 is characterized by rapid
absorption, high protein binding, hepatic metabolism primarily via CYP3A4 and UGT1A9, and
excretion mainly in the feces. The potential for drug-drug interactions, particularly with strong
modulators of CYP3A4 and substrates of BCRP, should be considered in the clinical setting.
The pharmacokinetic properties of fostamatinib support a twice-daily oral dosing regimen for
the treatment of chronic ITP. This comprehensive understanding of its pharmacokinetic profile
is essential for the safe and effective use of this novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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